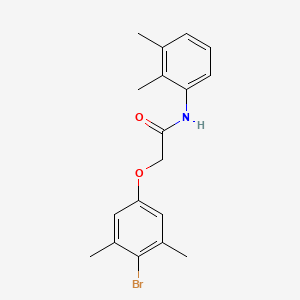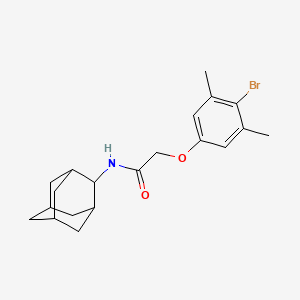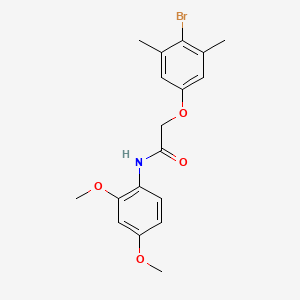
2-(4-bromo-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide
概要
説明
2-(4-bromo-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both bromine and dimethylphenyl groups, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide typically involves a multi-step process:
-
Formation of the Phenoxy Intermediate: : The initial step involves the bromination of 3,5-dimethylphenol to produce 4-bromo-3,5-dimethylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
-
Ether Formation: : The brominated phenol is then reacted with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-(4-bromo-3,5-dimethylphenoxy)acetamide.
-
Amidation: : Finally, the phenoxyacetamide is subjected to an amidation reaction with 2,3-dimethylaniline under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.
Major Products
Oxidation: Products include 2-(4-carboxy-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide.
Reduction: Products include 2-(3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide.
Substitution: Products vary depending on the nucleophile used, such as 2-(4-methoxy-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide.
科学的研究の応用
Chemistry
In chemistry, 2-(4-bromo-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine
The compound’s unique properties are being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest in drug discovery.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and dimethylphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide
- 2-(4-fluoro-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide
- 2-(4-iodo-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-bromo-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-11-6-5-7-16(14(11)4)20-17(21)10-22-15-8-12(2)18(19)13(3)9-15/h5-9H,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNXMJZZXLLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C(=C2)C)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3703484.png)
![2-chloro-4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3703490.png)
![N-benzyl-4-{[(4-ethylphenyl)sulfonyl]amino}benzamide](/img/structure/B3703497.png)

![2-Chloro-4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3703513.png)
![2-chloro-4-({[(4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3703515.png)
![5-({[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3703534.png)
![2-{[4-allyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3703538.png)
![2-(4-bromo-2-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide](/img/structure/B3703542.png)
![3-[({[(4-bromophenoxy)acetyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid](/img/structure/B3703547.png)
![4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B3703552.png)


![1-[(4-bromo-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3703592.png)
